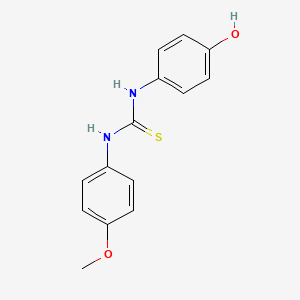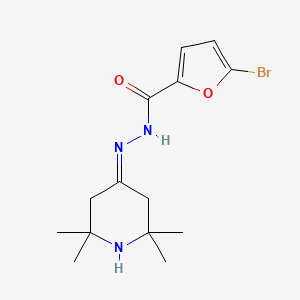
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide, also known as DPBA, is a synthetic compound that has been extensively researched in the field of medicinal chemistry. This compound has shown promising results in various scientific studies due to its ability to interact with specific biological targets and produce desirable effects.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide exerts its biological effects by selectively binding to specific biological targets such as tubulin and histone deacetylases. This binding results in the modulation of various cellular processes such as cell proliferation, apoptosis, and gene expression. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has also been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been shown to have various biochemical and physiological effects such as the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has several advantages for lab experiments such as its easy synthesis and purification, selective binding to specific biological targets, and potential therapeutic applications. However, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide also has some limitations such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide. One area of research could be the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its analogs. Another area of research could be the investigation of N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide's potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its effects on various biological targets. Finally, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide could be studied for its potential use in the development of diagnostic tools for various diseases.
In conclusion, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide is a synthetic compound that has shown promising results in various scientific studies due to its ability to interact with specific biological targets and produce desirable effects. Its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases, make it an attractive area of research. Further research on N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its analogs could lead to the development of novel drugs and diagnostic tools for various diseases.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-phenoxybenzoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then subjected to a final step of acylation using an acid chloride reagent. The final compound is purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been extensively researched for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has also been studied for its potential use as a diagnostic tool in cancer imaging due to its ability to selectively bind to certain cancer cells.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-16-12-13-18(20(14-16)25-2)22-21(23)17-10-6-7-11-19(17)26-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRPNVOVWHQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[3-(4-methylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5702053.png)




![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)

![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)

![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)

